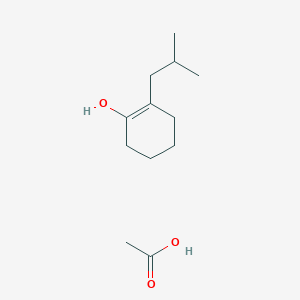
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol is an organic compound with the molecular formula C₁₂H₂₂O₃ It is a derivative of acetic acid and cyclohexen-1-ol, featuring a 2-methylpropyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-methylpropyl)cyclohexen-1-ol typically involves the reaction of 2-(2-methylpropyl)cyclohexen-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(2-methylpropyl)cyclohexen-1-one followed by acetylation. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-(2-methylpropyl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: A related compound with similar structural features but lacking the acetic acid moiety.
2-Cyclohexen-1-one: Another similar compound with a ketone functional group instead of an alcohol.
2-(2-Methylpropyl)cyclohexanone: A structurally related compound with a ketone group.
Uniqueness
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol is unique due to its combination of acetic acid and cyclohexen-1-ol moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
832712-01-3 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2-(2-methylpropyl)cyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-8(2)7-9-5-3-4-6-10(9)11;1-2(3)4/h8,11H,3-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VMTWYHMNRKYJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(CCCC1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















